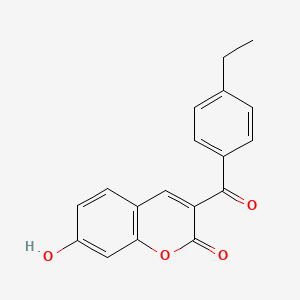
3-(4-ethylbenzoyl)-7-hydroxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-ethylbenzoyl)-7-hydroxy-2H-chromen-2-one” is a derivative of chromen-2-one, which is a class of compounds known as coumarins. Coumarins are benzopyrone derivatives and are widely distributed in nature, especially in green plants. They have a wide range of biological activities, including anti-inflammatory, anti-coagulant, anti-viral, and anti-cancer properties .
Molecular Structure Analysis
The molecular structure of “3-(4-ethylbenzoyl)-7-hydroxy-2H-chromen-2-one” would likely consist of a chromen-2-one core structure, with a 4-ethylbenzoyl group attached at the 3-position and a hydroxy group at the 7-position. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving “3-(4-ethylbenzoyl)-7-hydroxy-2H-chromen-2-one” would depend on the specific conditions and reagents used. Coumarin derivatives can undergo a variety of reactions, including substitutions, additions, and complexation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-ethylbenzoyl)-7-hydroxy-2H-chromen-2-one” would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Green Synthetic Approaches :An efficient, environmentally benign procedure for synthesizing tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives, related to the compound of interest, has been developed. This synthesis involves a one-pot three-component reaction utilizing Fe3O4@SiO2–imid–PMAn nanoparticles as magnetic catalysts under ultrasonic irradiation or reflux conditions in water. This method offers advantages such as simplicity, excellent yields, short reaction times, and the reusability of the catalyst without significant loss of activity, highlighting a sustainable approach to synthesizing chromene derivatives (Esmaeilpour et al., 2015).
Biological Activities :Research on coordination compounds of related chromen-2-one structures with Cu(II), Co(II), and Zn(II) salts has led to the synthesis of compounds characterized by various spectroscopic techniques. These compounds demonstrated significant antimicrobial and antioxidant activities, suggesting potential therapeutic applications. Additionally, their drug-likeness and ADMET properties have been calculated, indicating the pharmaceutical relevance of such chromen-2-one derivatives (Belkhir-Talbi et al., 2019).
Catalysis and Reaction Efficiency :Another study employed starch solution as a highly efficient homogeneous catalyst for the synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives via a one-pot three-component condensation. This method is notable for its non-toxicity, biodegradability, simple work-up, and short reaction times, further demonstrating the versatile synthetic utility and eco-friendly approaches toward such compounds (Hazeri et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-ethylbenzoyl)-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-2-11-3-5-12(6-4-11)17(20)15-9-13-7-8-14(19)10-16(13)22-18(15)21/h3-10,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEDRQDJNYPUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethylbenzoyl)-7-hydroxy-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(4-chlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2834852.png)
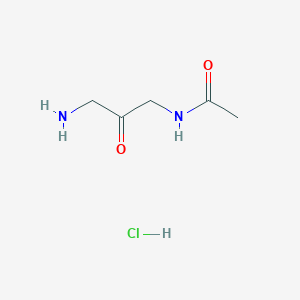
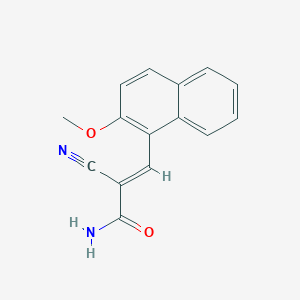
![2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B2834856.png)
![(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2834857.png)
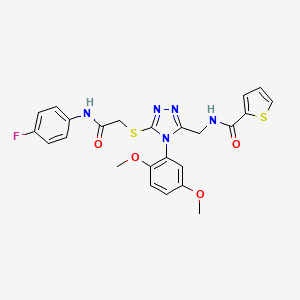
![N-(3-chloro-4-fluorobenzyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2834859.png)
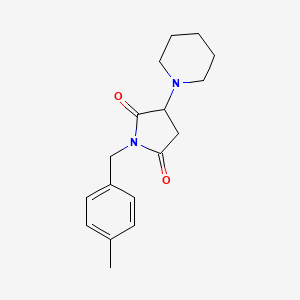
![(3S)-3-(2,6-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2834863.png)
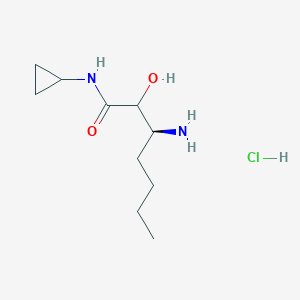
![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(4-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2834868.png)
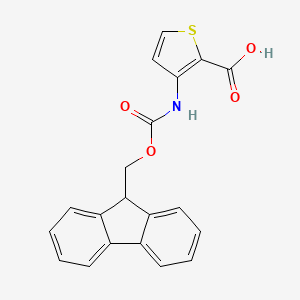
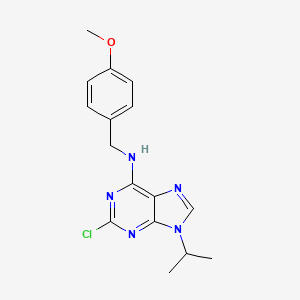
![2-(3,4-Dimethoxyphenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2834874.png)